molecular formula C12H17NO6S B13366895 4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid

4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid

Cat. No.: B13366895
M. Wt: 303.33 g/mol
InChI Key: BWNJUDHQVZAVDD-UHFFFAOYSA-N
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Description

4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid is an organic compound characterized by the presence of a sulfonamide group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 2,5-dimethoxyaniline with butanoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a sulfonyl chloride reagent, which facilitates the formation of the sulfonamide linkage. The reaction conditions may include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The sulfonamide group can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with active sites, thereby modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,5-Dimethylphenyl)sulfonyl]amino}butanoic acid
  • 4-{[(2,5-Dimethoxyphenyl)amino]sulfonyl}phenyl-4-methoxybenzenesulfonamide

Uniqueness

4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid is unique due to the presence of both methoxy groups and a sulfonamide linkage, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO6S

Molecular Weight

303.33 g/mol

IUPAC Name

4-[(2,5-dimethoxyphenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C12H17NO6S/c1-18-9-5-6-10(19-2)11(8-9)20(16,17)13-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

BWNJUDHQVZAVDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCC(=O)O

Origin of Product

United States

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